molecular formula C21H23N7 B607896 GW780056X CAS No. 1093294-48-4

GW780056X

Cat. No.: B607896
CAS No.: 1093294-48-4
M. Wt: 373.46
InChI Key: HGHDRKJHOUHEHA-UHFFFAOYSA-N
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Description

GW780056X is a synthetic compound identified in pharmacological screenings for its bioactivity. Structurally, it belongs to the pyrazolo[1,5-b]pyridazine family, characterized by a bicyclic core with nitrogen atoms at positions 1, 5, and 6 . Evidence from kinase inhibition studies highlights its role in targeting CDK12, a cyclin-dependent kinase implicated in transcriptional regulation and muscular dystrophy pathology . Its dual relevance in kinase inhibition and metabolic modulation positions it as a compound of interest for therapeutic development.

Properties

CAS No.

1093294-48-4

Molecular Formula

C21H23N7

Molecular Weight

373.46

IUPAC Name

N-[3-[(Diethylamino)methyl]phenyl]-4-pyrazolo[1,5-b]pyridazin-3-yl-2-pyrimidinamine

InChI

InChI=1S/C21H23N7/c1-3-27(4-2)15-16-7-5-8-17(13-16)25-21-22-12-10-19(26-21)18-14-24-28-20(18)9-6-11-23-28/h5-14H,3-4,15H2,1-2H3,(H,22,25,26)

InChI Key

HGHDRKJHOUHEHA-UHFFFAOYSA-N

SMILES

CCN(CC1=CC(NC2=NC=CC(C3=C4C=CC=NN4N=C3)=N2)=CC=C1)CC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GW780056X;  GW-780056-X;  GW 780056 X; 

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Analogs of this compound

Compound Name Core Structure Key Substituents CDK12 Inhibition Efficacy (Relative to DMSO) Study Context
This compound Pyrazolo[1,5-b]pyridazine Undisclosed Moderate reduction in nuclear foci Muscular dystrophy screening
GW778894X Pyrazolo[1,5-b]pyridazine Variant side chains Higher efficacy Same screening assay
GW779439X Pyrazolo[1,5-b]pyridazine Modified aromatic groups Lower efficacy Same screening assay

Key Findings :

  • Substituent variations significantly impact bioactivity. For example, GW778894X outperforms this compound, suggesting specific side-chain configurations enhance target binding .
  • The shared core enables consistent kinase targeting, while structural tweaks fine-tune potency.

Comparison with Functionally Similar Compounds

This compound clusters with Oligomycin , Ibuprofen , and Glyceolin in machine learning-driven analyses of AMPK-activating compounds from Cimicifuga racemosa (Table 2) . These compounds exhibit similarity scores >0.9, implying overlapping mechanistic pathways despite divergent structures.

Table 2: Functionally Similar Compounds

Compound Name Structural Class Biological Target Similarity Score to this compound Study Context
This compound Pyrazolo[1,5-b]pyridazine CDK12, AMPK N/A Multi-pathway screening
Oligomycin Macrolide ATP synthase inhibitor 0.926 AMPK activation in C. racemosa
Ibuprofen Propionic acid derivative COX-1/COX-2 inhibitor 0.926 AMPK-linked anti-inflammatory effects
Glyceolin Pterocarpan phytoalexin Antioxidant/AMPK modulator 0.957 C. racemosa metabolomics

Key Findings :

  • Oligomycin and this compound both influence AMPK but via distinct mechanisms: Oligomycin inhibits mitochondrial ATP synthase, while this compound may act through kinase crosstalk .
  • Ibuprofen ’s structural dissimilarity underscores functional convergence in AMPK-mediated anti-inflammatory pathways .

Discussion

Structural vs. Functional Similarities

  • Structural analogs (e.g., GW778894X) optimize kinase inhibition but lack evidence for AMPK modulation, highlighting structure-activity specificity.
  • Functional analogs (e.g., Oligomycin) share mechanistic endpoints (AMPK activation) but derive from unrelated chemical scaffolds, suggesting this compound’s versatility in polypharmacology.

Limitations and Contradictions

  • links this compound to AMPK via computational models, but direct experimental validation is absent.
  • The compound’s primary role as a CDK12 inhibitor () may conflict with its proposed AMPK activity, necessitating further mechanistic studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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